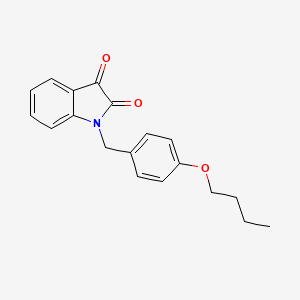

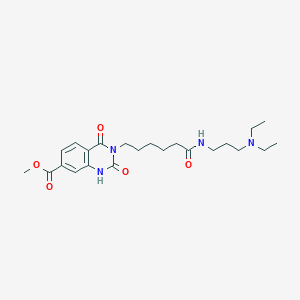

1-(4-Butoxybenzyl)indoline-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It consists of a benzene ring fused with a five-membered nitrogenous ring . The indoline structure exists in a large number of natural products and has been used in drug design due to its special structure and properties .

Synthesis Analysis

Indoline compounds can be synthesized from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . This process features high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .Molecular Structure Analysis

The molecular structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner .Chemical Reactions Analysis

Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . The indoline skeleton could be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .Physical And Chemical Properties Analysis

Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The two rings are non-coplanar, which increases the water solubility and decreases the lipid solubility of the compounds .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A . Given the structural similarity, “1-(4-Butoxybenzyl)indoline-2,3-dione” could potentially exhibit similar antiviral properties.

Anti-inflammatory Activity

Indole derivatives have also been found to have anti-inflammatory properties . This suggests that “1-(4-Butoxybenzyl)indoline-2,3-dione” might also be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have shown potential as anticancer agents . Therefore, “1-(4-Butoxybenzyl)indoline-2,3-dione” could potentially be explored for its anticancer properties.

Anti-HIV Activity

Some indole derivatives have been reported to have anti-HIV activity . This suggests that “1-(4-Butoxybenzyl)indoline-2,3-dione” could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that “1-(4-Butoxybenzyl)indoline-2,3-dione” might also have antioxidant properties.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This suggests that “1-(4-Butoxybenzyl)indoline-2,3-dione” could potentially be used as an antimicrobial agent.

Antitubercular Activity

Indole derivatives have been found to have antitubercular properties . This suggests that “1-(4-Butoxybenzyl)indoline-2,3-dione” might also be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity . This suggests that “1-(4-Butoxybenzyl)indoline-2,3-dione” could potentially be used in the treatment of diabetes.

Orientations Futures

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 1-(4-butoxybenzyl)indoline-2,3-dione, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

1-[(4-butoxyphenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-2-3-12-23-15-10-8-14(9-11-15)13-20-17-7-5-4-6-16(17)18(21)19(20)22/h4-11H,2-3,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUCGFVLFCQCNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Butoxybenzyl)indoline-2,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2688379.png)

![N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2688384.png)

![6-ethyl 3-methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2688385.png)

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688390.png)

![2-Chloro-N-(4-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2688391.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2688392.png)

![tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B2688393.png)